2-Carboxy-3-pyrrolidineacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-5(10)3-4-1-2-8-6(4)7(11)12/h4,6,8H,1-3H2,(H,9,10)(H,11,12)/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFIVXBDNCNBIX-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922565 | |
| Record name | 3-(Carboxymethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117856-26-5 | |
| Record name | 2-Carboxy-3-pyrrolidineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117856265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Carboxymethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Analogue Development
Strategies for Racemic and Enantioselective Synthesis
The stereochemical complexity of 2-Carboxy-3-pyrrolidineacetic acid, possessing multiple chiral centers, necessitates sophisticated synthetic strategies to control the relative and absolute stereochemistry of the final product. Both diastereoselective and asymmetric approaches have been successfully implemented.
Diastereoselective Approaches
Diastereoselective strategies are pivotal in controlling the relative stereochemistry of the pyrrolidine (B122466) ring. One notable approach involves a racemic diastereoselective synthesis to efficiently generate analogues. For instance, a synthetic route commencing with (S)-O-methyl-proline can be converted to a corresponding enone. Subsequent bromination with N-bromosuccinimide (NBS) affords a bromine intermediate in an 80% yield. This intermediate can then be coupled with a boronic acid to furnish a precursor that, upon reduction of the alkene over a Palladium on carbon (Pd/C) catalyst, yields a racemic 2,3-cis diamine. This diamine is then protected in situ with Boc anhydride (B1165640) to provide the desired aniline (B41778) product in a 50% yield over the two steps ubc.ca.
| Step | Reagents and Conditions | Product | Yield |
| 1 | (S)-O-methyl-proline -> Enone | Various | Not specified |
| 2 | NBS | Bromine intermediate | 80% |
| 3 | Boronic acid coupling | Coupled precursor | High yield |
| 4 | Pd/C, H2; Boc anhydride | Racemic (±)-cis-aniline | 50% (over 2 steps) |
Asymmetric Conjugate Addition Techniques
Asymmetric conjugate addition, particularly the Michael addition, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids nih.govnih.gov. This method has been successfully applied to synthesize 5-methylpyrrolidine-3-carboxylic acid with a 97% enantiomeric excess (ee) in just two steps nih.govnih.gov.
The development of chiral N,N'-dioxide–nickel(ii) complexes has enabled the catalytic asymmetric conjugate addition of vinyl azides to (E)-alkenyloxindoles, affording optically active 3,2′-pyrrolinyl spirooxindoles in high yields (up to 98%) and with excellent diastereo- and enantioselectivities (up to 98% ee, >19:1 dr) rsc.org. This methodology provides a novel pathway for constructing the five-membered pyrrolidinyl ring with high stereocontrol rsc.org.
Novel Synthetic Routes for Pyrrolidine Core Scaffolds
The development of novel synthetic routes to the pyrrolidine core is crucial for accessing a diverse range of analogues. A chemoenzymatic approach has been reported for the first synthesis of (+)-2-carboxypyrrolidine-3-acetic acid, which serves as the nucleus for kainoid amino acids.
Another innovative strategy involves a Tf2O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids, which provides a series of 2-substituted pyrrolidines. Furthermore, a metal-free method for the direct anti-Markovnikov hydroamination of unsaturated amines has been developed, utilizing visible light irradiation in the presence of a catalytic amount of 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) and thiophenol as a hydrogen-atom donor to furnish nitrogen-containing heterocycles like pyrrolidine.
Synthesis of Structurally Modified Analogues
The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships and the development of molecular tools for studying neurological processes.
| Starting Material | Number of Steps | Key Intermediate | Overall Yield | Final Deprotection Yield |
| methyl-Boc-D-pyroglutamate | 9 | Aldehyde | 12% | 93-96% |
Design and Preparation of Photoactivatable Derivatives
Photoactivatable derivatives, often referred to as "caged" compounds, are invaluable tools for the precise spatiotemporal control of biological processes. The design and synthesis of photoactivatable analogues of this compound, which is structurally related to kainic acid, have been pursued to create light-sensitive molecular probes.
One strategy involves the installation of a photo-cleavable group on the nitrogen atom of a potent kainoid analogue. A coumarin-type photo-cleavable group has been successfully used, which can be rapidly removed upon irradiation with blue light, leading to the irreversible release of the active agonist ubc.ca.
Another approach focuses on modifying the C4 side chain to incorporate a photoswitchable moiety, such as an azobenzene (B91143) group. The azobenzene can be isomerized between its cis and trans configurations using light of different wavelengths. Structural analyses suggest that only the trans-azobenzene form is capable of binding to the target receptors, thus allowing for photoreversible control of activity ubc.ca.
Furthermore, a photolabile trifluoromethyldiazoketone derivative of kainate has been synthesized and evaluated as an irreversible inhibitor. This compound acts as a photoaffinity ligand, allowing for the identification and characterization of receptor binding sites nih.govresearchgate.net.
The development of new photolabile protecting groups for glutamate (B1630785), a closely related neurotransmitter, also provides valuable insights for designing caged this compound derivatives. For example, a π-extended [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC) derivative has been shown to be an efficient photolabile protecting group for glutamate, exhibiting high one- and two-photon uncaging efficiencies nih.gov.
| Photoactivation Strategy | Moiety | Mechanism | Application |
| Photocaging | Coumarin on Nitrogen | Irreversible photolysis | Rapid release of agonist |
| Photoswitching | Azobenzene on C4 side chain | Reversible cis-trans isomerization | Reversible receptor binding |
| Photoaffinity Labeling | Trifluoromethyldiazoketone | Irreversible covalent binding upon photolysis | Receptor mapping |
| Caged Glutamate Analogue | π-extended NPPOC | Efficient one- and two-photon uncaging | High-resolution spatiotemporal control |
Synthesis of Pyrrolidine-Based Ligands and Inhibitors
The development of novel pyrrolidine-based ligands and inhibitors, such as antagonists for ionotropic glutamate receptors (iGluRs), often starts from chiral precursors like proline and its derivatives. nih.gov One prominent strategy involves the stereoselective synthesis of analogues of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid. nih.gov
A multi-step synthesis can begin with a 1,4-addition of an aryl cuprate (B13416276) to an enantiopure enone, establishing the initial stereochemistry. nih.gov This is followed by a series of reactions including reduction of a lactam, removal of protecting groups, and oxidation to form the diacid. nih.gov Another innovative and efficient approach utilizes a C(sp³)–H activation-arylation strategy as the key step, which allows for the direct formation of a carbon-carbon bond on the pyrrolidine ring. nih.gov
For instance, N-Boc-D-proline can be coupled with 8-aminoquinoline, which acts as a directing group. nih.gov The subsequent palladium-catalyzed C-H activation-arylation introduces the desired aryl group. nih.gov The directing group is then removed under basic conditions, which can also induce epimerization at the alpha-carbon to yield the desired single enantiomer. nih.gov This method has proven powerful for creating highly functionalized analogues. nih.gov
Racemic approaches are also employed for efficiency in synthesizing certain analogues. nih.gov This can involve the bromination of an enone followed by a Suzuki coupling reaction to introduce the aryl moiety. nih.gov Subsequent reduction and protection steps yield the racemic pyrrolidine derivative. nih.gov
Generation of Isomers and Stereoisomers
Control over stereochemistry is paramount in the synthesis of biologically active molecules, as different isomers can exhibit vastly different pharmacological profiles. researchgate.net Various methods are employed to generate specific isomers and stereoisomers of this compound analogues.
Stereoselective synthesis is often achieved by starting with a chiral molecule, such as L-proline or trans-4-hydroxy-L-proline. nih.gov For example, the synthesis of certain pyrrolidine derivatives begins with commercially available Boc-protected trans-4-hydroxy-L-proline, which is then converted through a series of steps including oxidation, reaction with a Bredereck reagent, and a Grignard reaction to form an enone. nih.gov A subsequent stereoselective reduction of the enone with lithium triethylborohydride can yield a specific alcohol diastereomer with high selectivity. nih.gov
The generation of different diastereomers, such as cis and trans isomers, can be controlled by the reaction conditions. For example, in the synthesis of a 2,3-disubstituted pyrrolidine, basic hydrolysis of an amide intermediate can lead to epimerization and the formation of the trans product. nih.gov Conversely, acidic hydrolysis of the same intermediate can yield the cis diastereomer. nih.gov The distinct stereochemistry of these isomers can be confirmed by ¹H-NMR spectroscopy, where the chemical shifts of key protons, such as the alpha proton, differ significantly between the cis and trans forms. nih.gov
Catalytic hydrogenation of a double bond in a pyrrole (B145914) precursor is another method to generate stereocenters. The stereochemical outcome of this reduction can be influenced by the catalyst and reaction conditions, sometimes yielding a racemic mixture, while in other cases, a single enantiomer can produce a specific cis isomer. google.com
Advanced Synthetic Techniques and Reagents
The synthesis of complex pyrrolidine derivatives relies on a variety of advanced techniques and specific reagents to build the core structure and introduce functional groups efficiently and with high selectivity.
Modern cross-coupling reactions are instrumental in the synthesis of this compound analogues, particularly for introducing aryl and other substituent groups.
C(sp³)–H Activation-Arylation : This powerful technique allows for the direct coupling of an aryl halide with a C-H bond on the pyrrolidine ring. nih.gov The reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate (B1210297), and often requires a directing group (e.g., 8-aminoquinoline) to achieve regioselectivity. nih.gov This method has been successfully used to couple highly functionalized aryl iodides to the pyrrolidine scaffold. nih.gov
Suzuki Cross-Coupling : This palladium-catalyzed reaction is used to couple an organoboron compound (e.g., a boronic acid) with an organic halide. nih.gov It has been employed in the synthesis of pyrrolidine analogues where a brominated pyrrolidine intermediate is coupled with an aryl boronic acid to form a carbon-carbon bond. nih.gov
Sonogashira Coupling : This reaction, which couples terminal alkynes with aryl or vinyl halides, is used to introduce alkyne functionalities. nih.gov For example, an aryl iodide-substituted pyrrolidine can be coupled with trimethylsilylacetylene, followed by desilylation, to yield an ethynyl-substituted pyrrolidine. nih.gov
Palladium-Catalyzed Oxidative Carbonylation : This reaction is used to install a carboxylate group onto an aryl ring of a pyrrolidine analogue. nih.gov
| Coupling Reaction | Catalyst/Reagents | Purpose in Synthesis |
| C(sp³)–H Activation-Arylation | Pd(OAc)₂, PivOH, Ag₂CO₃ | Direct introduction of aryl groups onto the pyrrolidine ring. nih.gov |
| Suzuki Cross-Coupling | Palladium catalyst | Coupling of aryl boronic acids to a brominated pyrrolidine intermediate. nih.gov |
| Sonogashira Coupling | Palladium and Copper catalysts | Introduction of alkyne functionalities. nih.gov |
| Oxidative Carbonylation | Palladium catalyst | Installation of carboxylate groups. nih.gov |
After synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the final compounds.
Purification: Column chromatography is a standard method for purifying the synthesized pyrrolidine derivatives and their intermediates.
Characterization: A combination of spectroscopic techniques is used to confirm the structure and stereochemistry of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the structure of the compounds. For instance, ¹H-NMR can be used to confirm the relative stereochemistry (cis or trans) of substituents on the pyrrolidine ring by comparing the chemical shifts and coupling constants of specific protons. nih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compounds, confirming their elemental composition.
X-ray Crystallography : This technique can be used to determine the absolute configuration of chiral centers within the molecule, providing definitive proof of its three-dimensional structure.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as carboxylic acids and alkynes, in the synthesized molecules. nih.gov
Biosynthesis and Metabolic Pathways Non Human Biological Systems
Natural Occurrence and Isolation from Organisms
2-Carboxy-3-pyrrolidineacetic acid and its structural analogues are naturally occurring compounds found in a diverse range of organisms, from fungi to marine algae and plants. These compounds are often characterized by a pyrrolidine (B122466) ring, which is a five-membered ring containing a nitrogen atom. ontosight.ai
One of the most well-known groups of related compounds is the kainoids, which includes kainic acid and domoic acid. Kainic acid, chemically identified as (2S,3S,4S)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid, is a neuroexcitatory compound. cymitquimica.comchemicalbook.com Domoic acid, another potent neurotoxin, was first isolated from the red alga Chondria armata. chemicalbook.com Its structure is defined as (2S-(2-alpha,3-beta,4-beta(1Z,3E,5S*)))-2-Carboxy-4-(5-carboxy-l-methyl-2-hexenylidene)-3-pyrrolidineacetic acid. chemicalbook.comfrontiersin.org
Fungi are another significant source of pyrrolidine derivatives. The poisonous mushroom Clitocybe acromelalga produces acromelic acids A and B, which are potent neuroexcitatory amino acids. acs.org Acromelic acid A is classified as a pyrrolidinecarboxylic acid. ebi.ac.uk A related compound, acromelic acid C, has been identified in various fungi and is chemically known as 2-carboxy-4-(1,6-dihydro-6-oxo-3-pyridinyl)-3-pyrrolidineacetic acid. ontosight.ai Furthermore, the antibiotic anisomycin, a pyrrolidine-containing compound, is produced by bacteria such as Streptomyces griseus and Streptomyces hygrospinosus. frontiersin.org
In the plant kingdom, pyrrolidine alkaloids such as ficushispimines A and B have been isolated from the twigs of Ficus hispida. frontiersin.org Additionally, 2-pyrrolidineacetic acid has been identified in methanolic leaf extracts and is considered a potential precursor to certain alkaloids, although its detected form as a methyl ester was determined to be an artifact of the extraction method. researchgate.net
| Compound | Natural Source | Organism Type |
| Kainic Acid | Various marine algae | Alga |
| Domoic Acid | Chondria armata | Red Alga |
| Acromelic Acid A & B | Clitocybe acromelalga | Fungus |
| Acromelic Acid C | Various species | Fungus |
| Anisomycin | Streptomyces griseus, S. hygrospinosus | Bacterium |
| Ficushispimines A & B | Ficus hispida | Plant |
Elucidation of Metabolic Pathways Involving Pyrrolidine Acetic Acid Derivatives
The pyrrolidine scaffold is a versatile structure involved in numerous metabolic pathways across different organisms. ontosight.ai Research has shown that derivatives of pyrrolidineacetic acid can act as inhibitors of key enzymes in carbohydrate metabolism. Specifically, they have been studied for their potential to inhibit α-amylase and α-glucosidase, enzymes that break down starches into simpler sugars. nih.gov
In certain microorganisms, the pyrrolidine ring is a target for metabolic degradation. For instance, some Pseudomonas species metabolize nicotine (B1678760) by modifying its pyrrolidine ring, which leads to the formation of intermediates like 6-hydroxymyosmine (B605014) and 3-succinoyl-6-hydroxypyridine. semanticscholar.org Similarly, the metabolism of 2-carboxypyridine (picolinic acid) by a Bacillus species begins with a hydroxylation step, yielding products such as 6-hydroxypicolinic acid and 2,5-dihydroxypyridine. semanticscholar.org
Metabolomic studies have also highlighted the importance of enzymes involved in pyrrolidine metabolism as potential therapeutic targets. For example, in studies of breast cancer cells, the enzyme pyrrolidine-5-carboxylate reductase 2 has been identified as a key component in metabolic pathways that could be targeted for therapy. nih.gov
Precursor Roles in Biosynthetic Routes
This compound and its analogs often serve as precursors or are derived from common biomolecules in various biosynthetic pathways. The acromelic acids, for example, are derivatives of glutamic acid. ontosight.ai
The well-known neurotoxin, kainic acid, is biosynthetically derived from the amino acid L-proline. chemicalbook.com Research has also outlined synthetic pathways to produce kainic acid analogs, such as (-)-(2S, 3R)-2-carboxy-3-pyrrolidineacetic acid, starting from D-serine. researchgate.net Domoic acid is also a derivative of L-proline. chemicalbook.com
In fungi, there is evidence suggesting that 2-pyrrolidineacetic acid may act as a biosynthetic precursor for pyrrolizidine (B1209537) alkaloids like tussilagine (B1222967) and isotussilagine. researchgate.net The broader class of fungal pyrrolizidines, known as loline (B1675033) alkaloids, also have biosynthetic origins linked to proline. aablocks.com This highlights the central role of simple amino acids in the construction of the more complex pyrrolidine and pyrrolizidine structures found in nature.
Comparative Metabolomics of Pyrrolidine-Containing Compounds
Comparative metabolomics provides a powerful tool for understanding the distribution and variation of pyrrolidine-containing compounds in different organisms and under various conditions.
An untargeted metabolomics analysis of black pepper (Piper nigrum L.) revealed that processing methods, particularly those involving high temperatures, can lead to an increase in the abundance of certain pyrrolidine-derived compounds. acs.org This suggests that thermal processing can induce chemical transformations of naturally present precursors.
In the plant kingdom, a metabolomic comparison between Dendrobium huoshanense and Dendrobium officinale identified 133 distinct nitrogen-containing compounds, which included various pyrrolidines. The study demonstrated significant differences in the metabolic profiles of these two closely related plant species. nih.gov A similar study on the leaves of Mitragyna speciosa used metabolomics to compare young and mature leaves, identifying 63 different alkaloids, including the pyrrolidine alkaloid cuscohygrine. plos.org
Fungal metabolomics has also yielded insights into pyrrolidine compounds. Comparative analysis of fungal co-cultures led to the putative identification of novel compounds like 3-acetyl-5-isopropyl-pyrrolidine-2,4-dione. geomar.de High-throughput metabolomics approaches are now being employed to identify new drug targets by analyzing the metabolic changes induced by various compounds, with enzymes like pyrrolidine-5-carboxylate reductase 2 being a notable example of a target identified through such methods. nih.gov
| Study Type | Organism(s) | Key Pyrrolidine-Related Findings | Reference |
| Untargeted Metabolomics | Piper nigrum L. (Black Pepper) | Increased levels of pyrrolidine derivatives after high-temperature processing. | acs.org |
| Comparative Metabolomics | Dendrobium huoshanense vs. D. officinale | Significant differences in the profiles of nitrogen-containing compounds, including pyrrolidines. | nih.gov |
| Comparative Metabolomics | Mitragyna speciosa (Kratom) | Identification of pyrrolidine alkaloids like cuscohygrine; profile differences between young and mature leaves. | plos.org |
| Fungal Metabolomics | Fungal co-cultures | Putative identification of 3-acetyl-5-isopropyl-pyrrolidine-2,4-dione. | geomar.de |
Advanced Analytical Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analytical separation of 2-Carboxy-3-pyrrolidineacetic acid from other components in a sample. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the analytical objectives, such as quantification or purification.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is contingent on the selection of an appropriate stationary phase, mobile phase composition, and detector. For analogues of this compound, such as certain kainic acid derivatives, anion-exchange chromatography has proven effective.
A developed isocratic HPLC method for a closely related kainic acid analogue, (2S,3S,4S)-4-[1-(4′-azidobenzoyl)aminomethylethenyl]-2-carboxy-3-pyrrolidineacetic acid, provides a foundational methodology. This method utilizes an Econosphere-NH2 column with a mobile phase of 5% (v/v) acetonitrile (B52724) in 50 mM acetate (B1210297) buffer (pH 5.5) at a flow rate of 1.5 ml/min. The effect of the mobile phase's pH and the concentration of acetonitrile are critical parameters that influence the resolution and retention time of the analyte.
Below is a summary of the chromatographic conditions developed for a kainic acid analogue, which can serve as a starting point for the analysis of this compound.
| Parameter | Condition |
| Stationary Phase | Econosphere-NH2 |
| Mobile Phase | 5% (v/v) Acetonitrile in 50 mM Acetate Buffer |
| pH | 5.5 |
| Flow Rate | 1.5 ml/min |
| Detection Wavelength | 215 nm |
| Analyte Example | (2S,3S,4S)-4-[1-(4′-azidobenzoyl)aminomethylethenyl]-2-carboxy-3-pyrrolidineacetic acid |
| Detection Limit | Approximately 1.5 pmol |
| Linearity | Up to 100 nmol |
Ion Exclusion Chromatography (IEC) is a specialized HPLC technique particularly suited for the separation of ionic compounds, such as carboxylic acids, from a sample matrix. The fundamental principle of IEC involves the use of an ion-exchange resin as the stationary phase. For the analysis of acidic compounds like this compound, a cation-exchange resin in the H+ form is typically employed.
The separation mechanism in IEC is based on the Donnan exclusion principle. Highly ionized acids are repelled by the negatively charged sulfonate groups of the stationary phase and are thus excluded from the resin pores, leading to their early elution. In contrast, weakly ionized acids can penetrate the pores to a greater extent and are retained longer. shimadzu.com The retention in ion exclusion chromatography is primarily governed by the degree of dissociation of the solute ion. shimadzu.com
The selection of the eluent is critical in IEC. Acidic eluents are commonly used to control the ionization of the analytes. For instance, a mixture of tartaric acid and 18-crown-6 (B118740) has been used as an eluent for the simultaneous separation of anions and cations on a weakly acidic cation-exchange column. researchgate.net The use of pyridine-2,6-dicarboxylic acid as an eluent has also been explored for the separation of common inorganic anions and cations on a weakly acidic cation-exchange resin. nih.gov
Sample Preparation Techniques for Biological Matrices
The accurate and reliable quantification of this compound in complex biological samples, such as plasma, urine, or tissue, requires meticulous sample preparation. The primary goal of this step is to isolate the target analyte from endogenous matrix components—including proteins, lipids, salts, and other metabolites—that can interfere with analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). ox.ac.ukthermofisher.com The selection of an appropriate sample preparation method is contingent upon the physicochemical properties of the analyte, the nature of the biological matrix, the desired limit of quantification, and the analytical platform being used. chromatographyonline.com The most common strategies employed for compounds of this nature are solid-phase extraction (SPE) and solvent extraction. thermofisher.com
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction is a highly effective and widely used technique for sample cleanup and concentration. chromatographyonline.com It operates on the principle of partitioning the analyte between a liquid sample phase and a solid stationary phase (sorbent). The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of solvent. chromatographyonline.com
Given that this compound contains two carboxylic acid groups and a secondary amine (a pyrrolidine (B122466) ring), it is an amphoteric molecule. This characteristic makes mixed-mode solid-phase extraction, which utilizes a sorbent with both ion-exchange and reversed-phase properties, an ideal choice for achieving high selectivity and purification. chromatographyonline.com For instance, a mixed-mode strong cation-exchange sorbent could retain the compound via its protonated amine group while allowing for effective removal of neutral and acidic interferences. chromatographyonline.com
Below is an illustrative protocol for a mixed-mode SPE procedure that could be adapted for the extraction of this compound from human plasma.
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| Sample Pre-treatment | Dilution with 2% aqueous formic acid (1:1 v/v) | Acidify the sample to ensure the analyte is protonated and to precipitate proteins. |
| Conditioning | 1 mL Methanol | To wet the sorbent and activate the reversed-phase retention mechanism. |
| Equilibration | 1 mL 2% aqueous formic acid | To prepare the sorbent with the appropriate pH for sample loading. |
| Sample Loading | Apply the pre-treated plasma sample | The analyte is retained on the sorbent by ion-exchange and/or reversed-phase interactions. |
| Wash 1 | 1 mL 2% aqueous formic acid | To remove highly polar, water-soluble interferences. |
| Wash 2 | 1 mL Methanol | To remove less polar interferences retained by reversed-phase mechanisms. |
| Elution | 1 mL of 5% Ammonium Hydroxide in Methanol | To neutralize the analyte's charge, disrupting the ion-exchange retention and eluting it from the sorbent. |
| Post-Elution | Evaporation to dryness and reconstitution in the initial mobile phase | To concentrate the analyte and ensure compatibility with the LC-MS system. |
This table is a generalized representation and would require empirical optimization for the specific analyte and matrix. chromatographyonline.com
Solvent Extraction Methods
Solvent extraction, or liquid-liquid extraction (LLE), is a fundamental sample preparation technique based on the differential solubility of a compound between two immiscible liquids, typically an aqueous sample and an organic solvent. thermofisher.com The efficiency of the extraction is highly dependent on the pH of the aqueous phase, especially for ionizable compounds like carboxylic acids. To extract this compound into an organic phase, the pH of the biological sample would need to be adjusted to a value below the pKa of the carboxylic acid groups, thereby neutralizing their charge and increasing their lipophilicity. nih.gov
A modern variation of this technique is dispersive liquid-liquid microextraction (DLLME), which utilizes a ternary solvent system: the aqueous sample, an extraction solvent, and a disperser solvent. researchgate.net The rapid injection of the extractor/disperser mixture creates a cloudy solution, maximizing the surface area for a very rapid and efficient extraction of the analyte into the fine droplets of the extraction solvent. researchgate.net
The following table outlines key parameters that would be considered when developing a solvent extraction method for this compound.
| Parameter | Condition/Solvent Choice | Rationale |
|---|---|---|
| Sample pH Adjustment | Acidification to pH < 2 | Ensures both carboxylic acid groups are fully protonated, increasing the analyte's affinity for the organic solvent. |
| Extraction Solvent | Ethyl Acetate or Methyl-tert-butyl ether (MTBE) | These solvents have appropriate polarity to extract moderately polar dicarboxylic acids while being immiscible with water. |
| Disperser Solvent (for DLLME) | Acetonitrile or Methanol | These are miscible with both the aqueous sample and the organic extraction solvent, facilitating the formation of the micro-emulsion. researchgate.net |
| Phase Separation | Centrifugation | To break the emulsion and sediment the organic phase for collection. researchgate.net |
These parameters are based on the general principles of solvent extraction for acidic analytes and serve as a starting point for method development. nih.gov
Development of Novel Analytical Probes
The development of novel analytical probes represents a sophisticated approach for the detection and quantification of specific biomolecules. These probes are engineered molecules that generate a measurable signal, most commonly fluorescence, upon selective binding to a target analyte. This approach can offer exceptional sensitivity and selectivity, enabling applications such as cellular imaging and real-time monitoring. nih.gov
While no analytical probes designed specifically for this compound have been detailed in the reviewed literature, established principles in probe design for other amino acids could be applied. The design of such a probe generally consists of three key components: a recognition unit (receptor), a signaling unit (reporter/fluorophore), and a linker connecting them.
Recognition Unit: This component is responsible for selectively binding to the target molecule. For this compound, this could be a synthetic receptor that forms complementary hydrogen bonds and electrostatic interactions with the dicarboxylate and pyrrolidine functionalities. Chiral frameworks, such as those based on BINOL, have been successfully used to create probes that can distinguish between different enantiomers of amino acids. nih.gov
Signaling Unit: This is typically a fluorophore that exhibits a change in its photophysical properties upon analyte binding. frontiersin.org Dyes like rhodamine or BODIPY are often employed due to their high quantum yields and sensitivity to environmental changes. frontiersin.orgbiorxiv.org The binding event can trigger a "turn-on" or "turn-off" fluorescent response, or a shift in the emission wavelength. frontiersin.org
A conceptual design for a novel fluorescent probe is outlined in the table below.
| Probe Component | Example Moiety | Function |
|---|---|---|
| Recognition Element | A macrocyclic host or a chiral scaffold with zinc(II) coordination sites | To provide a specific binding pocket for the dicarboxylic acid structure of the analyte, potentially with enantioselectivity. nih.gov |
| Signaling Unit | Rhodamine B derivative | Acts as a fluorophore that can transition from a non-fluorescent (spirocyclic) to a highly fluorescent (open) form upon analyte binding, resulting in a "turn-on" signal. frontiersin.org |
| Linker | A short, flexible polyethylene (B3416737) glycol (PEG) chain | To spatially separate the recognition and signaling units, preventing unwanted quenching while allowing for conformational changes upon binding. |
This table presents a conceptual framework for probe design based on established chemical principles and successful strategies reported for other small biomolecules. nih.govfrontiersin.org The synthesis, characterization, and validation of such a probe would be a substantial undertaking requiring dedicated research.
Computational and Structural Investigations
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are crucial for understanding how 2-Carboxy-3-pyrrolidineacetic acid and its analogs interact with receptor binding sites. azolifesciences.com These computational techniques build three-dimensional models of the ligand and its target receptor to predict the most likely binding orientation and affinity. oncodesign-services.com For instance, models of the ligand-binding domains of human AMPA- and kainate-selective ionotropic glutamate (B1630785) receptors (iGluRs) have been constructed based on X-ray crystal structures, such as that of the rat glutamate receptor 2 (GluR2). nih.gov
Docking simulations of related pyrrolidine (B122466) compounds into these receptor models help to elucidate the key interactions that govern binding. grafiati.comucm.es Studies on kainic acid, a close structural analog, reveal that its pyrrolidine core with carboxyl groups enables precise interactions within glutamate-binding pockets. The binding affinity is influenced by specific amino acid residues within the receptor's binding cavity. nih.gov Molecular docking studies of similar heterocyclic compounds have successfully predicted binding affinities, with calculated binding energies correlating with experimental activity. nih.govresearchgate.net These studies are fundamental in rationalizing the activity of existing compounds and in the design of new, more selective ligands. acs.org
Table 1: Key Amino Acid Residues in GluR2 Binding Cavity Influencing Agonist Selectivity
| Residue Position | Amino Acid | Role in Ligand Interaction |
|---|---|---|
| Pro478 | Proline | Affects the positioning of water molecules involved in bridging hydrogen bonds. nih.gov |
| Thr480 | Threonine | Influences water-mediated hydrogen bonding with the ligand. nih.gov |
| Leu650 | Leucine | Contributes to the hydrophobic pocket and influences ligand selectivity. nih.gov |
| Ser654 | Serine | Participates in direct or water-mediated hydrogen bonds. nih.gov |
| Thr686 | Threonine | Affects the binding of specific agonist ligands. nih.gov |
| Tyr702 | Tyrosine | Can form direct hydrogen bonds or interact via water molecules. nih.gov |
| Met708 | Methionine | Contributes to the overall shape and hydrophobicity of the binding site. nih.gov |
Quantum Chemical Calculations of Receptor Interactions
Quantum chemical calculations offer a more detailed understanding of the electronic interactions between this compound and its receptors. vulcanchem.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to analyze the system's electronic structure, providing insights beyond classical molecular mechanics. nih.govnrel.gov
A primary application of quantum chemistry is the optimization of the molecular geometries of the ligand-receptor complex to find the most stable arrangement. mongoliajol.info Ab initio calculations, such as those at the HF/6-31G** level of theory, have been used to investigate the optimum geometries and binding energies for complexes formed by kainic acid with amino acids like tyrosine and proline, which represent components of a receptor binding site. nih.gov These studies found that receptors with a Tyr-Ala-Pro sequence show stronger binding energies compared to other sequences, and that the anionic forms of the ligands bind more strongly than the neutral species. nih.gov The binding energies calculated through these methods provide a quantitative measure of the interaction strength. chemrxiv.org
Hydrogen bonds are critical for the specific recognition and binding of ligands to receptors. Quantum chemical calculations can precisely characterize these interactions. mongoliajol.info For ligands in the AMPA/kainate receptor family, interactions are often mediated by bridging water molecules that form hydrogen bonds between the ligand and receptor residues. nih.gov The carboxylic acid groups of this compound are key sites for forming such hydrogen bonds, acting as both hydrogen bond donors and acceptors. Computational studies on similar molecules interacting with amino acids have confirmed the importance of hydrogen bonding in determining binding orientation and stability. ucm.es These analyses help identify the specific atoms involved and the geometric requirements for optimal interaction.
Structure-Activity Relationship (SAR) through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. researchgate.net Computational approaches are integral to modern SAR, using methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the activity of novel compounds. azolifesciences.comoncodesign-services.comnih.gov
By analyzing a series of related compounds, computational SAR can identify the key structural features—the pharmacophore—responsible for activity. pharmacologymentor.com For glutamate receptor ligands like this compound, SAR studies focus on how modifications to the pyrrolidine ring and its substituents affect binding affinity and selectivity for different receptor subtypes (e.g., AMPA vs. kainate). acs.org For example, even a single amino acid difference in the binding site of two receptors can lead to significant differences in ligand binding affinities. nih.gov Computational models can quantify these relationships, allowing for the prediction of a new analogue's potency before it is synthesized. researchgate.net
Prediction of Conformational Preferences and Stereochemical Impact
Computational studies indicate that the energy differences between these various conformations can be small, allowing for rapid interconversion in solution. However, the receptor's binding pocket often selectively binds only one preferred conformation. fiu.edu The stereochemistry at the chiral centers is paramount; for instance, the (2S,3S,4S) configuration in related molecules is crucial for precise interaction with glutamate-binding pockets. Synthesis of specific stereoisomers, such as trans-2-carboxy-3-pyrrolidineacetic acid, and subsequent biological testing have demonstrated that receptor affinity is highly dependent on the correct stereochemical arrangement. fiu.edu
Table 2: Conformational Features of Pyrrolidine-Based Analogs
| Feature | Description | Biological Significance |
|---|---|---|
| Ring Puckering | The five-membered pyrrolidine ring adopts non-planar endo/exo conformations. | Influences the spatial orientation of substituents, affecting fit within a receptor binding site. |
| Substituent Orientation | The carboxylic acid groups can be in a trans or cis orientation relative to the pyrrolidine ring. | Determines the distance and angle between key functional groups, critical for receptor interaction. |
| Stereochemistry | The molecule contains multiple chiral centers, leading to different stereoisomers. fiu.edu | Absolute configuration is critical for biological activity, as receptors are chiral and selectively bind one enantiomer/diastereomer. fiu.edu |
Design and in silico Screening of Novel Analogues
The knowledge gained from modeling, SAR, and conformational analysis provides a strong foundation for the rational design of novel analogues of this compound. aablocks.com The goal is often to improve properties like potency, selectivity, or metabolic stability. researchgate.net
The in silico design process involves creating a virtual library of new molecules by modifying the parent structure. These modifications could include altering substituents, changing stereochemistry, or replacing parts of the scaffold. nih.gov These virtual compounds are then subjected to high-throughput screening using computational tools. Molecular docking can predict their binding affinity to the target receptor, while QSAR models can estimate their biological activity based on structural descriptors. nih.gov This process allows researchers to prioritize a smaller number of the most promising candidates for chemical synthesis and experimental testing, making the drug discovery process more efficient. researchgate.netsemanticscholar.org
Q & A
Q. What are the established synthetic routes for 2-Carboxy-3-pyrrolidineacetic acid and its derivatives?
The synthesis of this compound derivatives often involves multi-step organic reactions. For example, substituted analogs like HFPA and MFPA are synthesized via condensation of aromatic aldehydes with aminopyrrolidine precursors, followed by cyclization and carboxylation. Palladium or copper catalysts are commonly used in cross-coupling reactions to introduce aryl or heteroaryl substituents (e.g., 4-(2-hydroxyphenyl) or 4-(2-methoxyphenyl) groups). Solvent systems such as DMF or toluene are critical for optimizing yield and purity .
Q. How should this compound be handled to ensure experimental reproducibility?
Proper storage conditions (e.g., 2–8°C under inert gas) and handling protocols (e.g., use of anhydrous solvents, gloveboxes for moisture-sensitive steps) are essential. Analytical validation via HPLC or LC-MS ensures compound integrity before use in assays. For derivatives with stereochemical complexity (e.g., (2S,3S)- or (2S,4R)-isomers), chiral chromatography or X-ray crystallography is recommended to confirm configuration .
Q. What in vitro models are suitable for preliminary evaluation of its bioactivity?
Primary neuronal cultures or transfected HEK293 cells expressing excitatory amino acid receptors (e.g., AMPA, NMDA) are widely used. Competitive binding assays with radiolabeled ligands (e.g., [³H]AMPA) can quantify receptor affinity. Dose-response curves should be generated to calculate IC₅₀ values, with glutamate-induced cytotoxicity assays serving as functional readouts .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent groups) alter receptor binding kinetics?
Substituents on the pyrrolidine or aromatic rings significantly impact receptor affinity. For instance, hydroxyl or methoxy groups at the 4-position reduce AMPA receptor binding by 30–70-fold compared to the parent compound, as shown in displacement assays. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with receptor binding pockets, while mutagenesis of key residues (e.g., GluR2 ligand-binding domain) validates these predictions .
Q. What methodologies resolve contradictions in reported toxicity profiles across studies?
Discrepancies may arise from impurities or stereochemical variations. Rigorous purity assessment (≥95% via NMR/HPLC) and enantiomeric resolution (e.g., chiral columns) are mandatory. Comparative toxicity assays (e.g., MTT in neuronal vs. non-neuronal cell lines) under standardized conditions (e.g., 24-hour exposure, serum-free media) can clarify cell-type-specific effects .
Q. How can advanced spectroscopic techniques characterize its stereochemistry and stability?
X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for (2S,3R,4R,5R)-pyrrolidine derivatives. For stability studies, accelerated degradation tests (40°C/75% RH for 4 weeks) paired with LC-MS/MS identify degradation products. Solid-state NMR can monitor conformational changes in crystalline vs. amorphous forms .
Q. What strategies optimize its blood-brain barrier (BBB) penetration for neuropharmacology studies?
Prodrug approaches (e.g., esterification of carboxylic acid groups) enhance lipophilicity. In silico BBB permeability models (e.g., SwissADME) guide design, while in vivo microdialysis in rodent models quantifies brain interstitial fluid concentrations. Parallel artificial membrane permeability assays (PAMPA-BBB) provide preliminary screening .
Data Analysis and Validation
Q. How should researchers address variability in receptor affinity measurements?
Normalize data to internal controls (e.g., [³H]AMPA saturation binding controls). Use orthogonal assays (e.g., electrophysiology for functional receptor activation) to confirm binding data. Statistical tools like Grubbs’ test can identify outliers in replicate experiments .
Q. What computational tools predict metabolite formation or off-target interactions?
Software such as MetaSite or GLORY predicts Phase I/II metabolites. Molecular dynamics simulations (e.g., GROMACS) assess off-target binding to structurally related receptors (e.g., kainate receptors). Experimental validation via thermal shift assays or SPR biosensors is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
